molecular formula C11H14O2 B13082965 2,5-Diethylbenzoic acid

2,5-Diethylbenzoic acid

Cat. No.: B13082965
M. Wt: 178.23 g/mol
InChI Key: ZPXLHBBIXUFXFV-UHFFFAOYSA-N
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Description

2,5-Diethylbenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of two ethyl groups attached to the benzene ring at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diethylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent over-alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,5-Diethylbenzaldehyde, followed by oxidation. This method allows for the efficient production of the compound on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Diethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diethylbenzoquinone.

    Reduction: Reduction reactions can convert it into 2,5-Diethylbenzyl alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: 2,5-Diethylbenzoquinone

    Reduction: 2,5-Diethylbenzyl alcohol

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2,5-Diethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Diethylbenzoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylbenzoic acid
  • 2,5-Diethylbenzaldehyde
  • 2,5-Diethylbenzyl alcohol

Uniqueness

2,5-Diethylbenzoic acid is unique due to the presence of ethyl groups at the 2 and 5 positions, which influence its chemical reactivity and physical properties

Properties

IUPAC Name

2,5-diethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-8-5-6-9(4-2)10(7-8)11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXLHBBIXUFXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)CC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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